3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

Description

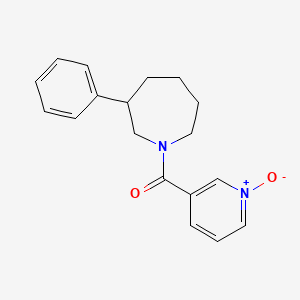

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide is a pyridine 1-oxide derivative featuring a 3-phenylazepane moiety linked via a carbonyl group to the pyridine ring. The azepane (a seven-membered nitrogen-containing ring) substituted with a phenyl group introduces steric bulk and lipophilicity, which may influence its physicochemical and functional properties. Pyridine 1-oxides are widely studied for their roles in supramolecular chemistry, catalysis, and pharmaceuticals due to their polarity and ability to participate in hydrogen bonding.

Properties

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(17-10-6-12-20(22)14-17)19-11-5-4-9-16(13-19)15-7-2-1-3-8-15/h1-3,6-8,10,12,14,16H,4-5,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLOFRHTIPBEIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a phenylazepane precursor under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison:

3-(Pyridin-4-ylcarbamoyl)pyridine 1-oxide (L1)

- Structure: Pyridine 1-oxide with a pyridin-4-ylcarbamoyl substituent.

- Properties: Likely moderate gelation ability due to planar carbamoyl group enabling π-π stacking (inferred from ’s gelation studies) .

3-((1-Oxidopyridin-4-yl)carbamoyl)pyridine 1-oxide (L3) Structure: Bis-pyridine 1-oxide with dual carbamoyl linkages.

2,6-Dicyano-3-methylpyridine (from ) Structure: Pyridine with cyano and methyl substituents. Properties: High reactivity in hydrolysis and rearrangement reactions due to electron-withdrawing cyano groups .

Hypothesized Properties of 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide:

- Lipophilicity : The phenylazepane group likely increases logP significantly compared to L1–L3, aligning with trends observed in nicotine N-oxide (logP ~1.087 for a smaller substituent) .

- Gelation Behavior : Steric hindrance from the bulky phenylazepane moiety may reduce gelation efficiency (higher MGC) compared to L3, which has a more compact bis-oxide structure .

- Reactivity : The carbonyl group could participate in hydrogen bonding, but steric effects might limit reactivity in alkylation/cyanation reactions (cf. ’s hydroxymethylpyridine 1-oxide derivatives) .

Data Table: Comparative Analysis

*Predicted values based on structural analogs.

Biological Activity

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide is a compound of interest due to its potential biological activity and therapeutic applications. This article explores the biological properties, mechanisms of action, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound has been shown to affect several biochemical pathways, particularly those involved in cell signaling and apoptosis.

Key Mechanisms:

- Receptor Interaction: The compound may interact with various receptors, influencing downstream signaling pathways that regulate cell survival and death.

- Enzyme Modulation: It has been suggested that the compound can modulate enzyme activity, impacting metabolic processes within cells.

Research Findings

Recent studies have highlighted the diverse biological effects of this compound:

- Anticancer Activity: Preliminary data indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Properties: The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects: There is emerging evidence that suggests neuroprotective properties, potentially making it a candidate for neurodegenerative disease therapies.

Case Studies

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study investigated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked reduction in the levels of pro-inflammatory cytokines like TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in cancer cells | |

| Anti-inflammatory | Inhibition of cytokines | |

| Neuroprotective | Protection against neuronal damage |

Mechanistic Insights

| Mechanism | Description | Implications |

|---|---|---|

| Receptor Interaction | Modulates cell signaling | Affects apoptosis and survival |

| Enzyme Modulation | Alters metabolic pathways | Potential therapeutic uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.